(3beta,20R)-Pregn-5-ene-3,17,20-triol

Übersicht

Beschreibung

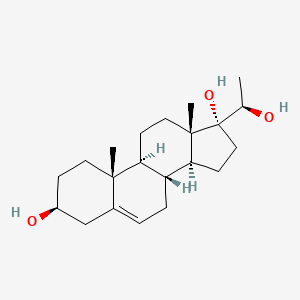

(3beta,20R)-Pregn-5-ene-3,17,20-triol is a steroidal compound that belongs to the class of pregnanes. It is characterized by the presence of hydroxyl groups at the 3, 17, and 20 positions on the steroid backbone. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,20R)-Pregn-5-ene-3,17,20-triol typically involves multiple steps starting from simpler steroidal precursors. One common approach is the hydroxylation of pregnenolone derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve selective hydroxylation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3beta,20R)-Pregn-5-ene-3,17,20-triol undergoes various chemical reactions, including:

Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.

Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.

Substitution: This reaction can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (3beta,20R)-Pregn-5-ene-3,17-dione.

Wissenschaftliche Forschungsanwendungen

(3beta,20R)-Pregn-5-ene-3,17,20-triol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

Biology: It is studied for its potential role in various biological processes, including hormone regulation.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.

Industry: It is used in the production of pharmaceuticals and other steroid-based products.

Wirkmechanismus

The mechanism of action of (3beta,20R)-Pregn-5-ene-3,17,20-triol involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include hormone signaling and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3beta,20R)-20-(acetyloxy)-7-oxopregn-5-en-3-yl acetate

- (3beta,20R)-3-[(1-ethoxyethyl)oxy]pregn-5-en-20-ol

- 20beta-Dihydropregnenolone

Uniqueness

(3beta,20R)-Pregn-5-ene-3,17,20-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for selective interactions with molecular targets, making it a valuable compound for research and therapeutic applications.

Biologische Aktivität

(3beta,20R)-Pregn-5-ene-3,17,20-triol is a steroid compound characterized by its unique hydroxylation pattern. This structure significantly influences its biological activity and potential therapeutic applications. Research has indicated that this compound may play a role in various biological processes including hormone regulation, anti-inflammatory responses, and cancer treatment.

The compound's chemical structure allows it to undergo several important reactions:

- Oxidation : Hydroxyl groups can be converted to ketones or aldehydes.

- Reduction : Ketones or aldehydes can be reduced back to hydroxyl groups.

- Substitution : Hydroxyl groups can be replaced with other functional groups.

Common reagents for these reactions include chromium trioxide for oxidation and sodium borohydride for reduction. The ability to modify its structure enhances its utility in synthetic and medicinal chemistry.

The biological activity of this compound is primarily mediated through its interaction with steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular functions. This interaction is crucial for its role in hormone signaling pathways and metabolic regulation.

Hormonal Regulation

Research suggests that this compound may function as a precursor in the biosynthesis of steroid hormones. It is involved in the conversion processes leading to the formation of active hormones such as progesterone. Its action on hormone receptors can lead to significant physiological effects including modulation of reproductive functions and stress responses .

Anti-inflammatory Effects

Studies have shown that this compound exhibits anti-inflammatory properties. It has been reported to inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are implicated in various inflammatory diseases .

Anticancer Potential

Emerging evidence indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HL-60 (promyelocytic leukemia) and HepG2 (hepatocellular carcinoma). These findings suggest that the compound could be explored further for its potential use in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key features:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Hormonal modulation; anti-inflammatory | Specific hydroxylation pattern |

| (3beta,20R)-20-(acetyloxy)-7-oxopregn-5-en-3-yl acetate | Anticancer; anti-inflammatory | Acetoxy group enhances solubility |

| 20beta-Dihydropregnenolone | Hormonal activity; neuroprotective | Involved in neurosteroid synthesis |

This comparison highlights how the specific structural characteristics of this compound may lead to distinct biological activities compared to other related compounds.

Case Studies

- Anti-inflammatory Activity : A study examined the effects of this compound on inflammation markers in vitro. The results indicated a significant reduction in TNF-alpha levels when treated with this compound compared to untreated controls .

- Cancer Cell Apoptosis : In another study focusing on cancer treatment, this compound was tested on various cancer cell lines. The findings revealed that the compound induced apoptosis through caspase activation pathways .

Eigenschaften

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUQCUDPXSTKLI-JGVMTBIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858332 | |

| Record name | (3beta,20R)-Pregn-5-ene-3,17,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2204-13-9 | |

| Record name | (3beta,20R)-Pregn-5-ene-3,17,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.